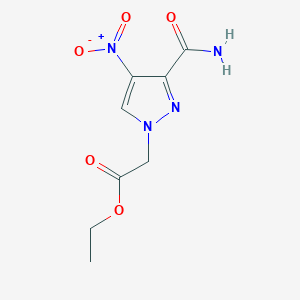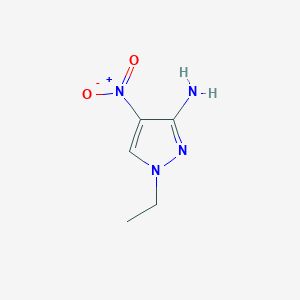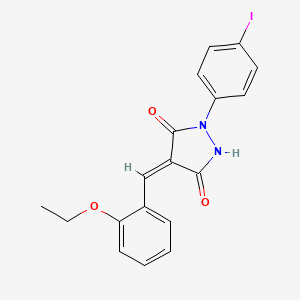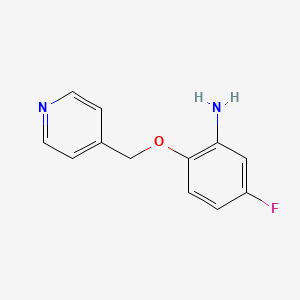
ethyl (3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate is a heterocyclic compound that contains a pyrazole ring substituted with carbamoyl and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The nitro group can be introduced through nitration reactions, while the carbamoyl group can be added via carbamoylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize waste. Common industrial practices include the use of automated reactors and purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl (3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of ethyl (3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Ethyl (3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate can be compared with other similar compounds, such as:
Ethyl (4-nitro-1H-pyrazol-3-yl)acetate: Similar structure but different substitution pattern.
Ethyl (3-amino-4-nitro-1H-pyrazol-1-yl)acetate: Contains an amino group instead of a carbamoyl group.
Ethyl (3-carbamoyl-4-amino-1H-pyrazol-1-yl)acetate: Contains both carbamoyl and amino groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10N4O5 |
|---|---|
Molecular Weight |
242.19 g/mol |
IUPAC Name |
ethyl 2-(3-carbamoyl-4-nitropyrazol-1-yl)acetate |
InChI |
InChI=1S/C8H10N4O5/c1-2-17-6(13)4-11-3-5(12(15)16)7(10-11)8(9)14/h3H,2,4H2,1H3,(H2,9,14) |
InChI Key |
DSRDDABPVKFLBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=C(C(=N1)C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B10904507.png)
![5-(3-fluorophenyl)-1-{2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B10904512.png)
![(2E)-1-[4-(difluoromethoxy)phenyl]-3-[4-(2-methylbenzyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B10904520.png)
![N-[(E)-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10904526.png)
![4-{4-methoxy-3-[(3-methoxyphenoxy)methyl]phenyl}-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B10904535.png)

![Methyl 3-(2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B10904556.png)

![4-{[(E)-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10904569.png)

![N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-nitrobenzohydrazide](/img/structure/B10904581.png)
![4,4'-[(2-butoxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B10904586.png)
![Methyl 6-(4-(difluoromethoxy)phenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10904593.png)
![N-(2-chlorophenyl)-2-(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B10904609.png)
